molecular formula C11H20N2OS B7557349 3-(Thian-4-ylamino)azepan-2-one

3-(Thian-4-ylamino)azepan-2-one

Cat. No.: B7557349
M. Wt: 228.36 g/mol
InChI Key: AEGRAUNVWCZRCR-UHFFFAOYSA-N
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Description

3-(Thian-4-ylamino)azepan-2-one is a seven-membered lactam (azepan-2-one) derivative functionalized with a thian-4-ylamino substituent at the 3-position. Thian refers to a six-membered saturated heterocycle containing one sulfur atom. The compound’s structure combines the azepan-2-one core—a versatile scaffold in medicinal chemistry due to its conformational flexibility—with a sulfur-containing substituent, which may influence electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

3-(thian-4-ylamino)azepan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2OS/c14-11-10(3-1-2-6-12-11)13-9-4-7-15-8-5-9/h9-10,13H,1-8H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEGRAUNVWCZRCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(=O)C(C1)NC2CCSCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(Thian-4-ylamino)azepan-2-one can be achieved through various synthetic routes. One common method involves the nucleophilic substitution of a suitable precursor, such as 3-(2-bromoethyl)benzo[d]thiazol-2(3H)-one, with an appropriate amine . The reaction conditions typically involve the use of a base, such as potassium carbonate, in an organic solvent like acetonitrile, and heating the mixture to reflux for several hours . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

3-(Thian-4-ylamino)azepan-2-one undergoes various chemical reactions, including:

Scientific Research Applications

3-(Thian-4-ylamino)azepan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

    Industry: It is used in the production of polymers and other materials with specialized properties

Mechanism of Action

The mechanism of action of 3-(Thian-4-ylamino)azepan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to a specific enzyme’s active site, blocking its activity and thereby affecting a particular metabolic pathway .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of 3-(Thian-4-ylamino)azepan-2-one with structurally related azepan-2-one derivatives:

Compound Name Molecular Formula Molecular Weight Substituent Key Features
Azepan-2-one (base structure) C₆H₁₁NO 113.16 None Simplest lactam; used as a precursor in synthesis .
3-(Benzoylamino)azepan-2-one C₁₃H₁₆N₂O₂ 232.28 Benzoylamino Crystal structure resolved (P2₁/c space group); forms intermolecular H-bonds .
3-(Dibenzylamino)azepan-2-one C₂₀H₂₄N₂O 308.42 Dibenzylamino High molecular weight; lipophilic due to aromatic groups; storage at 2–8°C .
This compound* C₁₁H₁₈N₂OS† ~226.34‡ Thian-4-ylamino Hypothesized sulfur-induced electronic effects; potential for unique H-bonding.

*Note: Data marked with * are extrapolated from structural analogs. †Assumed molecular formula based on thian (C₅H₉S) + azepan-2-one core. ‡Calculated molecular weight.

Key Observations:
  • Substituent Effects: 3-(Benzoylamino)azepan-2-one: The benzoyl group introduces a planar, electron-withdrawing amide moiety, facilitating hydrogen bonding (N–H···O interactions) observed in its crystal lattice . This contrasts with the aliphatic thian-4-ylamino group, which may prioritize weaker van der Waals interactions. this compound: The sulfur atom in the thian group could enhance polarizability and enable sulfur-specific interactions (e.g., with metalloenzymes).
  • Thermal and Solubility Trends: While melting points and solubility data for this compound are unavailable, the benzoylamino analog’s crystalline nature suggests higher melting points than the dibenzylamino derivative, which lacks strong intermolecular forces .

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